N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine typically involves multiple steps, starting with the preparation of the triazine ring. Common methods include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl)-P,P-diphenylamidophosphinate: A phosphoryl-containing ligand with similar structural features.
2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl): An antipyrine derivative with comparable chemical properties.
Uniqueness
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
65739-50-6 |
---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(4-oxido-3-phenyl-1,2,4-triazin-4-ium-6-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-11(17(2)3)9-13-10-18(19)14(16-15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI-Schlüssel |
CCGNYELIYGZVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.